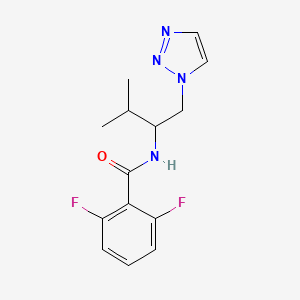

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide and related compounds has been explored in several studies. One approach to synthesizing benzenesulfonamides with quinoline moieties involves the reaction of ethyl quinoline-3-carboxylate with sulfonyl chlorides. This method has been shown to yield a series of compounds with varying degrees of inhibition against carbonic anhydrase isoforms I and II, highlighting the importance of the primary sulfonamide group for inhibitory activity . Another study reported the one-pot synthesis of a related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, under base conditions, which offered advantages such as excellent yields, short reaction times, and high purity . Additionally, the synthesis of N-(quinolin-8-yl)benzenesulfonamide derivatives was achieved through amidation reactions between 8-aminoquinoline and benzenesulfonyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single-crystal X-ray structure analysis, revealing a V-shaped molecule with two substituted benzene rings forming a dihedral angle of 84.31(9)° . Similarly, the crystal structure of quinolin-8-yl 4-chlorobenzoate was characterized by orthogonal orientation between aromatic rings in the solid state, with interactions such as C-H···N, C-H···O, Cl···π, and π···π .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their biological activity. The benzenesulfonamides incorporating quinoline moieties have been evaluated as inhibitors of carbonic anhydrase, with the most active derivative showing significant inhibitory potency . Additionally, N-(quinolin-8-yl)benzenesulfonamides have been identified as suppressors of the NFkappaB pathway, with potencies as low as 0.6 µM in cell-based assays . The fragmentation pathways of these compounds under electrospray ionization mass spectroscopy have also been studied, providing insights into their structural analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various analytical techniques. Spectroscopic methods such as NMR, FT-IR, UV-Vis, and MS spectrometry have been employed to elucidate the structures of these compounds . Thermal properties have been investigated using differential scanning calorimetry (DSC) and thermogravimetry (TG), while crystallographic studies have provided insights into the solid-state conformations and interactions . These analyses contribute to a comprehensive understanding of the compounds' properties, which is essential for their potential application in medicinal chemistry.

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEDWCRGBAEMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)

![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)

![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)

![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)

![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)